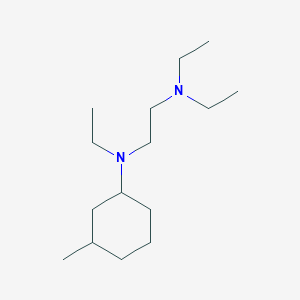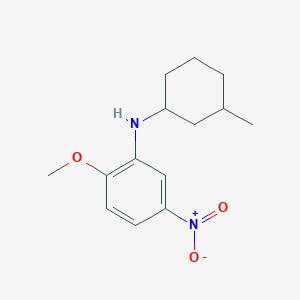![molecular formula C18H17ClN2O2 B4969576 3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4969576.png)
3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone, commonly known as CQB, is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of CQB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CQB has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, CQB can prevent cancer cells from dividing and growing. Additionally, CQB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. By inhibiting COX-2, CQB can reduce inflammation in the body.
Biochemical and Physiological Effects
CQB has been shown to have several biochemical and physiological effects. In vitro studies have shown that CQB can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that CQB can reduce tumor growth and improve cardiovascular function. Additionally, CQB has been shown to have anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CQB in lab experiments is its high purity and stability. CQB can be easily synthesized and purified, which makes it a reliable compound for research. Additionally, CQB has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CQB in lab experiments is its potential toxicity. CQB has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CQB. One area of research is the development of CQB derivatives with improved efficacy and reduced toxicity. Additionally, more studies are needed to understand the mechanism of action of CQB and its potential applications in other fields, such as neurology and immunology. Finally, clinical trials are needed to determine the safety and efficacy of CQB as a potential anticancer and cardiovascular drug.
Méthodes De Synthèse
The synthesis of CQB involves the reaction of 4-chlorophenol with 4-bromobutylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 2-aminobenzoic acid. The final product is obtained through recrystallization from ethanol. The yield of CQB is around 70%, and the purity can be further improved by column chromatography.
Applications De Recherche Scientifique
CQB has been extensively studied for its potential applications in various fields. In medicinal chemistry, CQB has shown promising results as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. CQB works by inducing apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, CQB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
In pharmacology, CQB has been studied for its potential as a cardiovascular drug. It has been found to have vasodilatory effects, which may be useful in the treatment of hypertension and other cardiovascular diseases. Additionally, CQB has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and insomnia.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-13-20-17-6-2-1-5-16(17)18(21)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMTVMPAGCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)

![7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4969522.png)
![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4969524.png)
![7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B4969530.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4969556.png)
![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4969566.png)


![2,2,3,3-tetrafluoropropyl 4-[(2-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4969580.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)